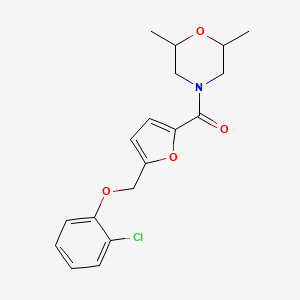
(1R)-1-(2-bromo-5-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R)-1-(2-bromo-5-fluorophenyl)ethanol” is an organic compound that is used as an intermediate in pharmaceutical and organic synthesis . It is a colorless liquid with a molecular weight of 217.01 g/mol and a CAS number of 202865-66-5 .
Molecular Structure Analysis
The molecular formula of “(1R)-1-(2-bromo-5-fluorophenyl)ethanol” is C7H6BrFO . The InChI Key is HXGZPMHPSBJMKB-UHFFFAOYSA-N . The SMILES representation is OCC1=C (Br)C=CC (F)=C1 .Physical And Chemical Properties Analysis
“(1R)-1-(2-bromo-5-fluorophenyl)ethanol” is slightly soluble in water . It has a molecular weight of 217.01 g/mol . More specific physical and chemical properties are not available from the search results.Scientific Research Applications
Enantioselective Synthesis and Biocatalysis
"(1R)-1-(2-bromo-5-fluorophenyl)ethanol" and related compounds are crucial intermediates in the synthesis of pharmaceutical agents and are often prepared through enantioselective synthesis or biocatalysis. For instance, enantioselective microbial reduction techniques have been used to prepare chiral intermediates like (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol, which is significant for its high yield and enantiomeric excess, demonstrating the efficacy of microbial strains in producing enantiomerically pure compounds (Patel et al., 2004). Similarly, novel nanohybrid biocatalysts have been developed for the kinetic resolution of secondary alcohols, showcasing the potential of these biocatalysts in the synthesis of enantiomerically pure drugs and bioactive substances (Galvão et al., 2018).
Optical Probes and Sensing
Compounds structurally related to "(1R)-1-(2-bromo-5-fluorophenyl)ethanol" have been utilized in the development of optical probes for detecting metal ions, such as aluminum ions, through fluorescence emission. This application is crucial for environmental monitoring and diagnostics (Shweta et al., 2016).
Photophysical Properties
The modification of phthalocyanines with optically active alcohols, including analogs of "(1R)-1-(2-bromo-5-fluorophenyl)ethanol," has been studied for their photophysical properties. These compounds exhibit distinct interactions with cellular models, indicating their potential in photodynamic therapy and the development of photosensitizers with enhanced biological activities (Ramos et al., 2015).
Material Science and Catalysis
In material science, the stereochemistry of halogenated ethanols, including fluorinated analogs, has implications for understanding molecular interactions and designing new materials and catalysts. Studies have explored the conformational landscapes of these molecules to elucidate the effects of halogenation on molecular behavior and interactions (Wyn-Jones & Orville-Thomas, 1967).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It’s used as an intermediate in pharmaceutical and organic synthesis , suggesting that it could be involved in the synthesis of more complex molecules.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1R)-1-(2-bromo-5-fluorophenyl)ethanolIts solubility in water is slightly soluble , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1R)-1-(2-bromo-5-fluorophenyl)ethanol. For instance, its stability could be affected by temperature and light exposure. It’s recommended to store this compound in a cool, dark, and well-ventilated place .
properties
IUPAC Name |
(1R)-1-(2-bromo-5-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHYZKHFROARHA-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2-bromo-5-fluorophenyl)ethanol | |
CAS RN |
1232403-39-2 |
Source


|
| Record name | (1R)-1-(2-bromo-5-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)
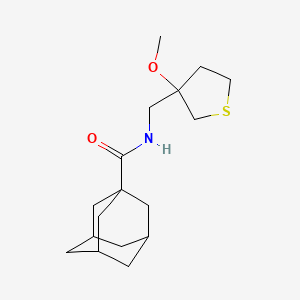
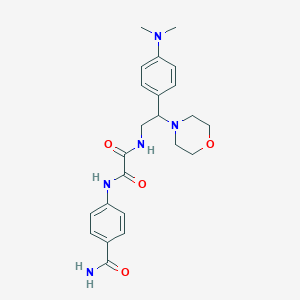
![N-(4-methoxybenzyl)-6-[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2395335.png)
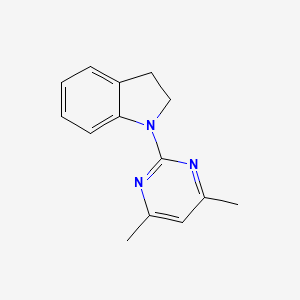
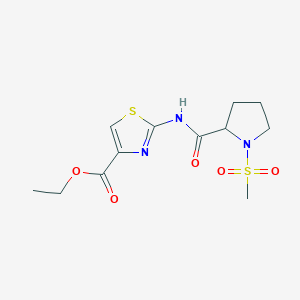
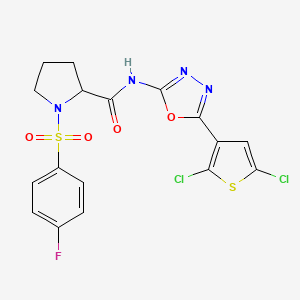
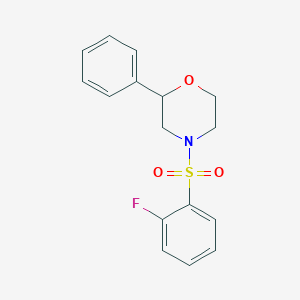
![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2395343.png)
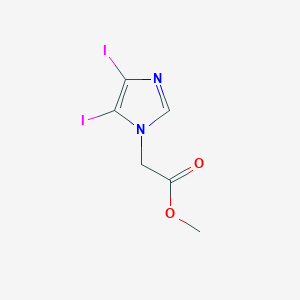
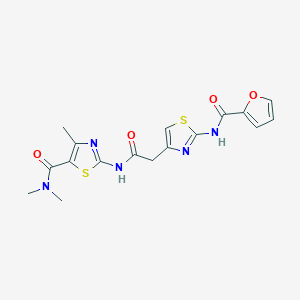
![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)
